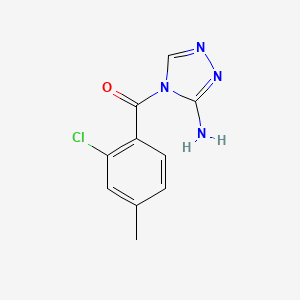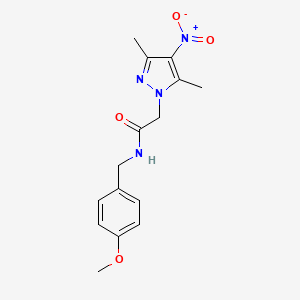![molecular formula C14H13N3OS B5825222 2-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5825222.png)
2-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a hydroxyimino group, a pyrrole ring, and a tetrahydrobenzothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of an aldehyde with hydroxylamine under acidic conditions to form an oxime.
Cyclization to Form the Tetrahydrobenzothiophene Moiety: This step involves the cyclization of a suitable precursor, such as a thioether, under acidic or basic conditions to form the tetrahydrobenzothiophene ring.
Final Coupling and Functionalization: The final step involves coupling the pyrrole and tetrahydrobenzothiophene intermediates, followed by functionalization to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
2-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
科学的研究の応用
2-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
作用機序
The mechanism of action of 2-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the pyrrole and tetrahydrobenzothiophene moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}-1,2-oxazol-5(2H)-one
- 2-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}-1H-benzimidazole
- 2-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}-1,3-thiazole
Uniqueness
The uniqueness of 2-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
2-[2-[(E)-hydroxyiminomethyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c15-8-12-11-5-1-2-6-13(11)19-14(12)17-7-3-4-10(17)9-16-18/h3-4,7,9,18H,1-2,5-6H2/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHBNRJWZMMMSW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C=NO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=CC=C3/C=N/O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

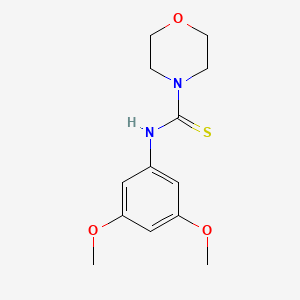
![2-(benzylsulfanyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5825155.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5825172.png)
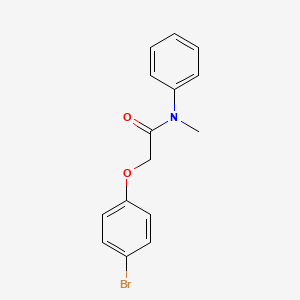
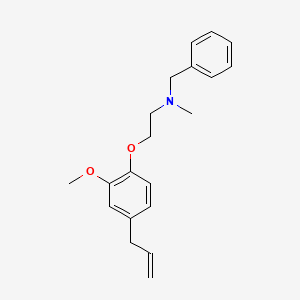
![{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE](/img/structure/B5825184.png)
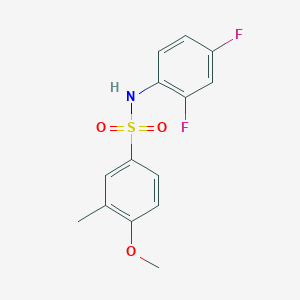
![5,7-DIMETHYL-2-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5825188.png)
![N-ethyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5825196.png)
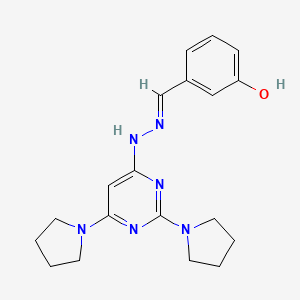
![1-[(2,3-dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B5825213.png)
